molecular formula C17H16IN3O B12524135 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-

Cat. No.: B12524135
M. Wt: 405.23 g/mol
InChI Key: RBLVEVSUNAUPJY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an iodine atom and a morpholinyl-phenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- typically involves multi-step synthetic routes. One common method includes the following steps :

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Substitution with Morpholinyl-Phenyl Group: The final step involves the coupling of the morpholinyl-phenyl group to the 5-position of the pyrrolo[2,3-b]pyridine core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- undergoes various chemical reactions, including :

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- has several scientific research applications, including :

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). It has shown promising activity in inhibiting cancer cell proliferation and inducing apoptosis.

    Chemical Biology: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving kinase signaling.

    Drug Discovery: Due to its unique structure and biological activity, the compound serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- involves inhibition of kinase activity, particularly fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as :

    1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-phenyl-: Lacks the morpholinyl group, which may result in different biological activity and selectivity.

    1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-[4-(4-morpholinyl)phenyl]-: Substitution with bromine instead of iodine may affect the reactivity and biological properties of the compound.

    1H-Pyrrolo[2,3-b]pyridine, 3-chloro-5-[4-(4-morpholinyl)phenyl]-: Similar to the bromo derivative, the presence of chlorine may alter the compound’s chemical and biological behavior.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16IN3O

Molecular Weight

405.23 g/mol

IUPAC Name

4-[4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]morpholine

InChI

InChI=1S/C17H16IN3O/c18-16-11-20-17-15(16)9-13(10-19-17)12-1-3-14(4-2-12)21-5-7-22-8-6-21/h1-4,9-11H,5-8H2,(H,19,20)

InChI Key

RBLVEVSUNAUPJY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC4=C(NC=C4I)N=C3

Origin of Product

United States

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